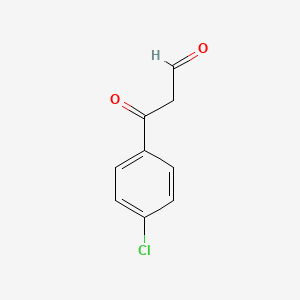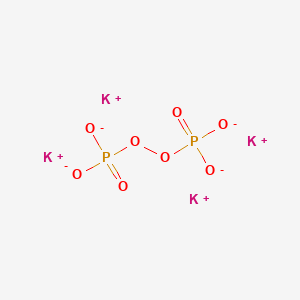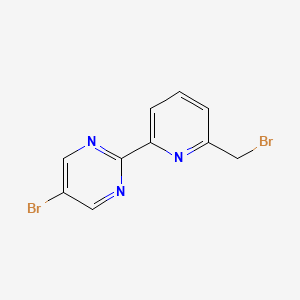
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. It is characterized by the presence of bromine atoms at specific positions on the rings, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(6-methylpyridin-2-yl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atoms in 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. The reaction typically requires a palladium catalyst and a base like potassium carbonate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products
Substituted Pyrimidines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Reduced Pyrimidines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new ligands, catalysts, and materials.
Biology
In biological research, this compound is used to study the interactions of brominated pyrimidines with biological macromolecules. It can be incorporated into nucleic acids to investigate the effects of halogenation on DNA and RNA stability and function.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its brominated structure makes it a valuable intermediate for the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain synthetic applications.
2-Bromo-6-methylpyridine: Contains a single bromine atom and a methyl group, offering different reactivity and applications.
5-Bromo-2-methylpyridine:
Uniqueness
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with two bromine atoms
Eigenschaften
Molekularformel |
C10H7Br2N3 |
|---|---|
Molekulargewicht |
328.99 g/mol |
IUPAC-Name |
5-bromo-2-[6-(bromomethyl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C10H7Br2N3/c11-4-8-2-1-3-9(15-8)10-13-5-7(12)6-14-10/h1-3,5-6H,4H2 |
InChI-Schlüssel |
HYOQPVWWUASJIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=N2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



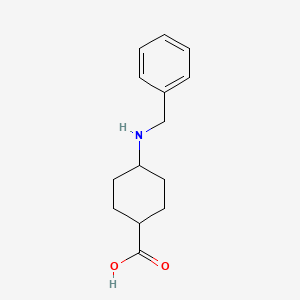
![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)
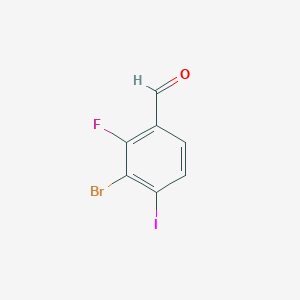
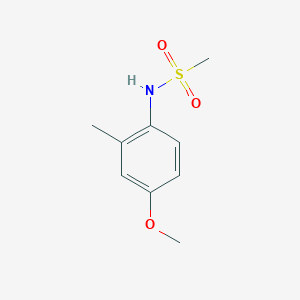
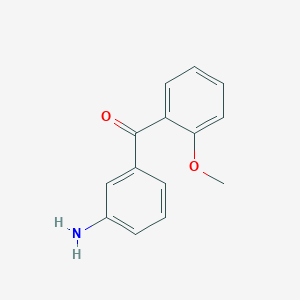
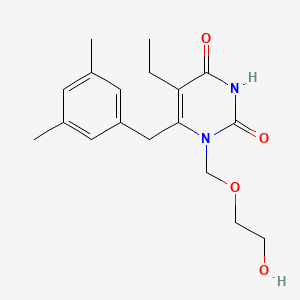
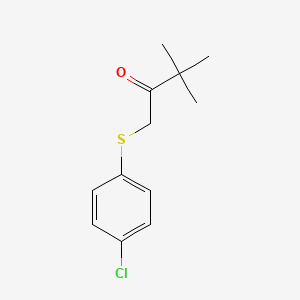
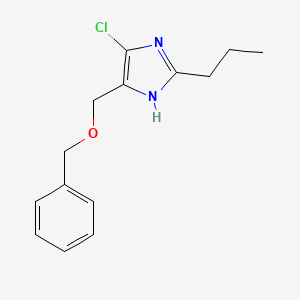
![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
![6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8706186.png)
